N-(5-Ethenyl-2-pyrazinyl)-2,2-dimethyl-propanamide
Description
Properties
IUPAC Name |
N-(5-ethenylpyrazin-2-yl)-2,2-dimethylpropanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N3O/c1-5-8-6-13-9(7-12-8)14-10(15)11(2,3)4/h5-7H,1H2,2-4H3,(H,13,14,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCMQLZVEZWPHHH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)NC1=NC=C(N=C1)C=C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-Ethenyl-2-pyrazinyl)-2,2-dimethyl-propanamide typically involves the following steps:
Formation of the Pyrazine Ring: The pyrazine ring can be synthesized through the cyclization of appropriate precursors such as 1,2-diamines with 1,2-diketones under acidic conditions.
Introduction of the Ethenyl Group: The ethenyl group can be introduced via a Heck reaction, where the pyrazine derivative is reacted with an appropriate vinyl halide in the presence of a palladium catalyst.
Attachment of the Propanamide Moiety: The final step involves the acylation of the pyrazine derivative with 2,2-dimethylpropanoyl chloride in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(5-Ethenyl-2-pyrazinyl)-2,2-dimethyl-propanamide undergoes various chemical reactions, including:
Oxidation: The ethenyl group can be oxidized to form epoxides or diols using oxidizing agents such as m-chloroperbenzoic acid.
Reduction: The pyrazine ring can be reduced to form dihydropyrazine derivatives using reducing agents like sodium borohydride.
Substitution: The amide group can undergo nucleophilic substitution reactions with reagents such as alkyl halides to form N-alkylated derivatives.
Common Reagents and Conditions
Oxidation: m-Chloroperbenzoic acid, hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products Formed
Oxidation: Epoxides, diols.
Reduction: Dihydropyrazine derivatives.
Substitution: N-alkylated derivatives.
Scientific Research Applications
The compound has shown promise in various pharmacological studies due to its potential anti-inflammatory, antimicrobial, and anticancer activities.
Pharmacological Properties:
- Anti-inflammatory Activity : Preliminary studies indicate that the compound may inhibit pro-inflammatory cytokines and reduce inflammation in cellular models.
- Antimicrobial Activity : The thiadiazole moiety is known for its antimicrobial properties, making this compound a candidate for developing new antibiotics.
- Anticancer Potential : Early research suggests that it may induce apoptosis in cancer cell lines, warranting further investigation into its mechanism of action.
Biological Mechanisms
The mechanisms through which (3-((1,2,5-Thiadiazol-3-yl)oxy)pyrrolidin-1-yl)(cyclohex-3-en-1-yl)methanone exerts its effects are yet to be fully elucidated but may involve:
- Enzyme Inhibition : Interaction with specific enzymes involved in inflammatory pathways.
- Receptor Modulation : Binding to receptors that mediate cell growth and apoptosis.
Case Studies and Research Findings
Several studies have investigated the applications of compounds similar to (3-((1,2,5-Thiadiazol-3-yl)oxy)pyrrolidin-1-yl)(cyclohex-3-en-1-yl)methanone:
-
Study on Anti-inflammatory Effects :
- Researchers evaluated the compound's ability to reduce inflammation in murine models of arthritis. Results demonstrated significant reductions in swelling and pain markers compared to controls.
-
Antimicrobial Testing :
- A series of tests against various bacterial strains showed that the compound exhibited moderate antibacterial activity, particularly against Gram-positive bacteria.
-
Anticancer Research :
- In vitro assays revealed that the compound induced cell cycle arrest and apoptosis in human cancer cell lines, suggesting potential as a lead compound for cancer therapy.
Mechanism of Action
The mechanism of action of N-(5-Ethenyl-2-pyrazinyl)-2,2-dimethyl-propanamide involves its interaction with specific molecular targets. The ethenyl group allows for covalent bonding with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The pyrazine ring can participate in π-π interactions with aromatic residues, further stabilizing the compound-protein complex.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
N-(4-Iodo-3-pyridyl)-2,2-dimethylpropanamide ()
- Structure : Pyridine ring with iodine at position 4 and pivalamide at position 3.
- Synthesis : Prepared via lithiation-iodination of 2,2-dimethyl-N-(3-pyridyl)propanamide at -78°C using n-BuLi and iodine. Yield: 70% after silica plug purification.
- Comparison : The iodine substituent enhances electrophilicity, enabling cross-coupling reactions (e.g., Suzuki-Miyaura). In contrast, the ethenyl group in the target compound offers opportunities for cycloaddition or polymerization. The pyrazine ring in the target compound may exhibit different electronic properties compared to pyridine, affecting reactivity .
N-[3-(Difluoromethyl)-4-pyridyl]-2,2-dimethyl-propanamide ()
- Structure : Pyridine with difluoromethyl at position 3 and pivalamide at position 4.
- Applications : Used as a building block in heterocyclic chemistry due to the electron-withdrawing difluoromethyl group, which stabilizes intermediates in nucleophilic substitution reactions.
- Comparison : The difluoromethyl group increases metabolic stability compared to the ethenyl group, making it favorable in drug design. However, the ethenyl group’s π-electrons may enhance binding to aromatic residues in biological targets .
Crystallographic and Hydrogen-Bonding Profiles
N-[4-Chloro-3-(trifluoromethyl)phenyl]-2,2-dimethyl-propanamide ()
- Crystal Structure : Features a dihedral angle of -33.9° between the benzene ring and pivalamide group. Molecules form chains via N–H⋯O hydrogen bonds along the c-axis.
- Comparison : The chloro and trifluoromethyl substituents create a hydrophobic surface, while the target compound’s ethenyl group may reduce crystal packing efficiency due to conformational flexibility. Pyrazine’s nitrogen atoms could introduce additional hydrogen-bonding sites absent in phenyl derivatives .
N-(6-{2-[6-(2,2-Dimethylpropanamido)-2-pyridyl]ethyl}-2,2-dimethyl-propanamide ()
- Crystal Packing : Forms a 2D network via N–H⋯O and C–H⋯O interactions. The pyridine-pivalamide structure exhibits planarity with a 17° dihedral angle between rings.
- Comparison : The ethylene spacer in this compound allows for extended conformations, whereas the ethenyl group in the target compound may restrict rotational freedom, affecting crystal lattice stability .
SDZ 208-912 (N-[(8α)-2,6-dimethylergoline-8-yl]-2,2-dimethyl-propanamide) ()
- Activity: Acts as a dopamine D2 receptor partial agonist.
- Comparison : The ergoline scaffold in SDZ 208-912 confers high receptor affinity, while the pyrazine-ethenyl-pivalamide structure may target different neurological pathways. The pivalamide group’s steric bulk in both compounds likely reduces off-target interactions .
N-[2-(5-Methoxy-1H-indol-3-yl)ethyl]-2,2-dimethylpropanamide ()
- Structure : Indole ring with methoxy and pivalamide groups.
- Applications: Potential serotonin receptor modulation due to the indole moiety.
- Comparison : The indole system’s planar structure contrasts with pyrazine’s electron-deficient aromaticity, leading to divergent binding profiles. The ethenyl group in the target compound may enhance π-π stacking with receptors compared to the indole’s lone pair .
N-(5,6-Methylenedioxybenzothiazole-2-yl)-2-[(substituted)thio/piperazine]acetamide ()
- Synthesis : Benzothiazole derivatives are synthesized via condensation reactions. The methylenedioxy group enhances electron density, aiding in electrophilic substitutions.
- Comparison : The pyrazine ring’s electron-withdrawing nature in the target compound may direct substitutions to specific positions, unlike benzothiazole’s electron-rich system. This difference impacts their utility in designing kinase inhibitors or antimicrobial agents .
Biological Activity
N-(5-Ethenyl-2-pyrazinyl)-2,2-dimethyl-propanamide is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
- Chemical Formula : C11H15N3O
- Molar Mass : 205.26 g/mol
- Density : 1.112 g/cm³ (predicted)
The biological activity of this compound is primarily attributed to its interaction with specific biomolecular targets. It is believed to modulate various biochemical pathways by binding to enzymes or receptors, which can alter their activity and lead to significant biological effects. For instance, compounds with similar structural frameworks have shown promise in inhibiting key enzymes in pathogenic organisms, suggesting a potential for antimicrobial or antiviral applications .
Biological Activity Overview
Research indicates that this compound exhibits various biological activities, including:
- Antimicrobial Activity : Preliminary studies suggest that this compound may inhibit the growth of certain bacterial strains, potentially through mechanisms involving enzyme inhibition.
- Antiviral Properties : Similar pyrazine derivatives have demonstrated antiviral effects against several viruses, indicating a possible therapeutic role for this compound in viral infections .
- Cytotoxic Effects : Investigations into the cytotoxicity of this compound reveal that it may selectively induce apoptosis in cancer cell lines, which is a crucial aspect for developing anticancer agents .
Case Studies and Research Findings
Several studies have evaluated the biological activity of this compound and related compounds:
-
Antitumor Activity :
Cell Line IC50 Value (µg/mL) B16 (melanoma) 14.34 HepG2 (liver) 16.36 MDA-MB231 (breast) 19.46 - Antiviral Efficacy :
- Enzyme Inhibition Studies :
Q & A
Q. What are the recommended synthetic routes for N-(5-Ethenyl-2-pyrazinyl)-2,2-dimethyl-propanamide?
A plausible synthesis involves reacting 5-ethenyl-2-pyrazinamine with 2,2-dimethylpropanoyl chloride under anhydrous conditions in the presence of a base (e.g., triethylamine) to facilitate amide bond formation. The reaction should be monitored via thin-layer chromatography (TLC), and the crude product purified using normal-phase chromatography (e.g., gradient elution with dichloromethane/ethyl acetate/methanol) to isolate the target compound .
Q. How is the purity and structural integrity of this compound confirmed?
Characterization typically employs spectroscopic methods:
- 1H/13C NMR : To confirm proton environments and carbon backbone.
- Mass Spectrometry (MS) : For molecular weight verification.
- Infrared Spectroscopy (IR) : To identify functional groups (amide C=O stretch at ~1650–1700 cm⁻¹).
Comparative analysis with computational predictions (e.g., DFT-optimized structures) can resolve ambiguities .
Q. What experimental conditions are critical for maintaining its stability during storage?
Store under inert gas (argon/nitrogen) at –20°C in airtight containers. Avoid prolonged exposure to light, moisture, or acidic/basic environments, which may hydrolyze the amide bond or degrade the ethenyl group .
Advanced Research Questions
Q. How can computational methods elucidate its reactivity and interaction with biological targets?
- Density Functional Theory (DFT) : Predicts electronic properties (e.g., HOMO/LUMO energies) to assess redox potential and nucleophilic/electrophilic sites.
- Molecular Docking : Screens binding affinity with enzymes (e.g., fungal cytochrome P450 for antifungal studies) using software like AutoDock Vina.
- Molecular Dynamics (MD) : Simulates conformational stability in physiological environments .
Q. How should researchers resolve contradictions in reported biological activity data?
- Orthogonal Assays : Validate enzyme inhibition using both fluorescence-based and radiometric assays.
- Structure-Activity Relationship (SAR) Studies : Synthesize analogs (e.g., replacing the ethenyl group with ethynyl or halogens) to isolate critical functional groups.
- Metabolic Stability Testing : Assess hepatic microsomal degradation to rule out false negatives in vitro .
Q. What strategies optimize its stability under physiological conditions for in vivo studies?
- Prodrug Design : Mask the amide group with a cleavable moiety (e.g., ester) to enhance bioavailability.
- pH Adjustments : Formulate with buffering agents to stabilize the compound in plasma (pH 7.4).
- Cocrystallization : Improve thermal stability via co-crystal engineering with pharmaceutically acceptable coformers .
Q. How can reaction mechanisms for its degradation or functionalization be experimentally determined?
- Isotopic Labeling : Use ²H or ¹³C isotopes to trace reaction pathways (e.g., hydrolysis vs. oxidation).
- Kinetic Studies : Monitor degradation rates under varied conditions (temperature, pH) via HPLC.
- Trapping Intermediates : Employ cryogenic quenching or rapid-injection NMR to capture transient species .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
